molecular formula C12H20N2O8 B1247247 3-Epi-3-hydroxy-2'-deoxymugineic acid

3-Epi-3-hydroxy-2'-deoxymugineic acid

Cat. No.: B1247247
M. Wt: 320.3 g/mol
InChI Key: UQYFTKWTXJZWBK-JBDRJPRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-3-hydroxy-2'-deoxymugineic acid is a member of mugineic acids. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxy-2'-deoxymugineate.

Scientific Research Applications

Analytical Techniques and Method Development

  • HPLC Separation and Detection: The mugineic acid family, including 3-epi-3-hydroxy-2'-deoxymugineic acid, is effectively separated using anion-exchange HPLC and detected with pulsed amperometric detection (PAD). This method is advantageous for its sensitivity and simplicity, particularly for hydroxylated mugineic acids (Weber, Neumann, Haake, & Römheld, 2001).

Biosynthetic Pathways

  • Feeding Experiments with Barley and Rye: Studies have shown that 2'-deoxymugineic acid acts as a precursor for mugineic acid and this compound in barley and rye. This was evidenced through feeding experiments using labeled compounds (Ma & Nomoto, 1994).

Role in Plant Nutrition

  • Iron Acquisition in Plants: Research on mugineic acid and its derivatives, including this compound, indicates their crucial role in iron acquisition in gramineous plants. Their structure allows them to form stable complexes with various transition metals, facilitating iron mobilization and uptake by plant roots (Dell'mour et al., 2010).

Chromosomal Location of Biosynthesis Genes

  • Gene Localization in Barley: Studies have identified the chromosomal locations of genes responsible for the biosynthesis of various phytosiderophores, including this compound, in barley. These findings contribute to understanding the genetic control of iron acquisition in plants (Ma, Taketa, Chang, Iwashita, Matsumoto, Takeda, & Nomoto, 1999).

Properties

Molecular Formula

C12H20N2O8

Molecular Weight

320.3 g/mol

IUPAC Name

(2S,3S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]-3-hydroxyazetidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-6(10(17)18)2-4-14-5-8(16)9(14)12(21)22/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1

InChI Key

UQYFTKWTXJZWBK-JBDRJPRFSA-N

Isomeric SMILES

C1[C@@H]([C@H](N1CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)C(=O)O)O

SMILES

C1C(C(N1CCC(C(=O)O)NCCC(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1C(C(N1CCC(C(=O)O)NCCC(C(=O)O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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